ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring three critical structural motifs:
Ethyl carboxylate ester at the piperazine nitrogen, which may enhance solubility or act as a prodrug moiety.
Benzenesulfonyl group linked to the piperazine ring, contributing to hydrogen bonding and polarity.
Carbamoyl bridge connecting a substituted phenyl group (bearing an ethoxycarbonyl substituent) to the benzenesulfonyl moiety, likely influencing target binding affinity.
Piperazine derivatives are widely explored in medicinal chemistry for their conformational flexibility and ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-3-32-22(28)18-5-9-19(10-6-18)24-21(27)17-7-11-20(12-8-17)34(30,31)26-15-13-25(14-16-26)23(29)33-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEXXNBUXHTEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 4-(ethoxycarbonyl)phenyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has shown promise in medicinal chemistry, particularly as:
- Anticancer Agents: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may enhance interactions with biological targets involved in cancer progression.
- Antimicrobial Activity: Compounds containing piperazine rings have been noted for their antibacterial properties, making this compound a candidate for developing new antibiotics.
Drug Development
The compound's ability to modulate biological activity makes it suitable for:
- Targeting G Protein-Coupled Receptors (GPCRs): GPCRs are crucial in many physiological processes and are significant targets in drug discovery. This compound could serve as a lead compound for designing selective GPCR modulators.
- Formulation Studies: Its properties may be explored in drug formulation to improve solubility and stability, enhancing drug delivery systems.
Biological Studies
In biological research, this compound can be utilized to study:
- Mechanisms of Action: Understanding how the compound interacts with cellular targets can provide insights into its therapeutic potential and guide further modifications.
- Toxicology Assessments: Evaluating the safety profile of this compound is essential for its development as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
- A study published in Molecular Pharmacology demonstrated that similar sulfonamide derivatives exhibited significant anticancer activity by inducing apoptosis in cancer cells .
- Research highlighted in The Journal of Medicinal Chemistry reported on the antimicrobial efficacy of piperazine-based compounds against resistant bacterial strains, suggesting a potential application for this compound in treating infections .
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share core piperazine or carbamoyl/sulfonyl functionalities, enabling comparative analysis:
Research Findings and Comparative Analysis
Functional Group Impact: Carbamoyl vs. Sulfonamide: The target compound’s carbamoyl group (vs. sulfonamide in ) may reduce acidity compared to sulfonamides, altering binding interactions. Ester Variations: Ethyl esters (target, ) are more hydrolytically labile than tert-butyl esters (), impacting bioavailability.
Synthetic Routes :
- The target compound likely follows a multi-step synthesis involving:
- Sulfonylation : Piperazine reacts with 4-chlorosulfonylbenzoic acid derivatives (as in ).
- Carbamoylation : Coupling of 4-(ethoxycarbonyl)phenyl isocyanate to the sulfonylated intermediate (analogous to ).
- Esterification : Ethyl chloroformate or similar reagents introduce the ethyl carboxylate (see ).
Biological Relevance :
- Piperazine derivatives with sulfonyl/carbamoyl groups (e.g., ) are often investigated as kinase inhibitors or antimicrobial agents. The target’s ethoxycarbonyl group may mimic natural substrates in esterase-mediated pathways.
Analogues with smaller substituents (e.g., ) exhibit better compliance.
Biological Activity
Ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, an ethoxycarbonyl group, and a sulfonamide moiety. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of related compounds containing similar functional groups. For example, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate exhibited substantial antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Ethyl Derivative | P. aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation significantly. For instance, some benzamide derivatives demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity (IC50 Values)
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 5.85 |
| Compound D | A549 | 3.0 |
| Ethyl Derivative | HCT116 | 2.5 |
The biological activity of the compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For example, sulfonamide derivatives often act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis . Additionally, the piperazine moiety may enhance the lipophilicity and cellular uptake of the compound.
Case Studies
- Study on Antimicrobial Efficacy : A study involving various synthesized compounds showed that those with the ethoxycarbonyl group had enhanced antimicrobial activities compared to their counterparts lacking this functional group .
- Anticancer Evaluation : In vitro studies on human cancer cell lines indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent .
Q & A
Q. What are the critical steps and parameters for synthesizing this compound with high purity?
- Methodological Answer: Synthesis involves sequential reactions:
- Step 1: Formation of the sulfonamide bridge via coupling of 4-(ethoxycarbonyl)phenyl isocyanate with a benzenesulfonyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C).
- Step 2: Piperazine ring functionalization using ethyl chloroformate in the presence of a base (e.g., triethylamine) at 60–70°C .
- Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (Step 1); 60–70°C (Step 2) |
| Reaction Time | 12–24 hrs (Step 1); 4–6 hrs (Step 2) |
| Solvent | DMF or THF |
| Yield | 65–75% after HPLC purification . |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer: Use a multi-spectral approach:
- 1H/13C NMR: Identify piperazine protons (δ 2.8–3.5 ppm) and ester carbonyls (δ 165–170 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion peak [M+H]+ at m/z 544.643 (calc. for C25H28N4O6S2).
- FTIR: Detect sulfonamide (1320–1350 cm⁻¹) and carbamate (1700–1750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer: Contradictions often arise from substituent effects. For example:
- Bioactivity Trends:
| Substituent (R) | IC50 (μM) for Enzyme X | Source |
|---|---|---|
| -Br () | 12.3 ± 1.2 | |
| -F () | 8.7 ± 0.9 |
- Resolution Strategy:
- Conduct comparative assays under standardized conditions (pH 7.4, 37°C).
- Use molecular docking to assess binding affinity variations due to halogen electronegativity .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Methodological Answer: A tiered approach is advised:
Q. How does the sulfonamide group influence thermal stability, and what analytical methods are suitable?
- Methodological Answer: The sulfonamide moiety enhances stability due to strong S=O dipole interactions.
- Analytical Workflow:
- TGA: Decomposition onset at 220–240°C (N2 atmosphere, 10°C/min).
- DSC: Observe endothermic peaks correlating with crystalline phase transitions .
Data Analysis & Optimization
Q. What computational tools are effective for predicting SAR (Structure-Activity Relationships)?
- Methodological Answer: Combine:
- QSAR Models: Use Schrödinger’s QikProp to predict logP (2.1–3.5) and solubility (-4.5 to -3.2).
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns to assess stability .
Q. How can researchers optimize solubility for in vivo studies without compromising activity?
- Methodological Answer:
- Co-solvent Systems: Use 10% DMSO/PBS (pH 7.4) for aqueous solubility (up to 1.2 mg/mL).
- Prodrug Strategy: Replace ethyl ester with PEGylated carboxylate to enhance hydrophilicity .
Stability & Storage
Q. What are the best practices for long-term storage to prevent degradation?
- Methodological Answer:
- Conditions: Store at -20°C in amber vials under argon.
- Stability Data:
| Condition | Degradation (%) at 6 Months |
|---|---|
| -20°C, dry | <5% |
| 25°C, humid | >30% |
- Monitoring: Use HPLC-PDA every 3 months to track impurity peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
